
4-亚氨基-3-(4-甲基苯基)-1,2,3,4-四氢喹唑啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an imino group, a tetrahydroquinazolinone core, and a 4-methylphenyl substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-methylbenzaldehyde with anthranilic acid, followed by cyclization and imination reactions. The general synthetic route can be summarized as follows:
Condensation Reaction: 4-methylbenzaldehyde reacts with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the tetrahydroquinazolinone core.
Industrial Production Methods
Industrial production of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives.
作用机制
The mechanism of action of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
Similar Compounds
4-Imino-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but lacks the 4-methyl substituent on the phenyl ring.
4-Imino-3-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Contains a chlorine substituent instead of a methyl group.
4-Imino-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Features a methoxy group on the phenyl ring.
Uniqueness
4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
属性
IUPAC Name |
4-amino-3-(4-methylphenyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)17-15(18)19/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPQIJPKDNIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
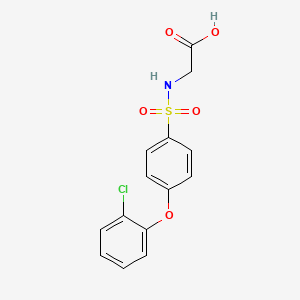
![3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)

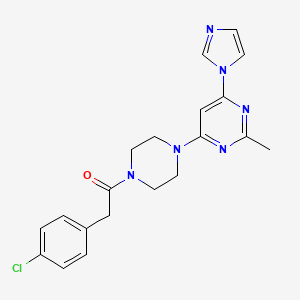
![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)
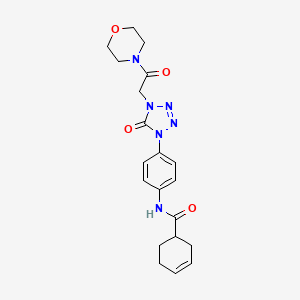
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
![N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)
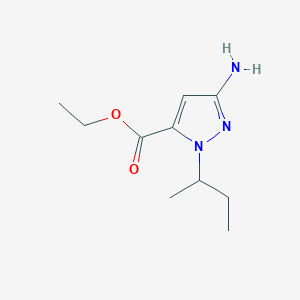
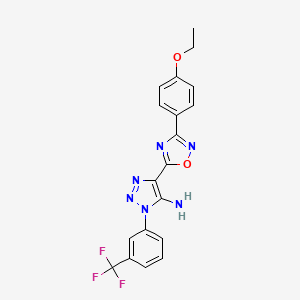
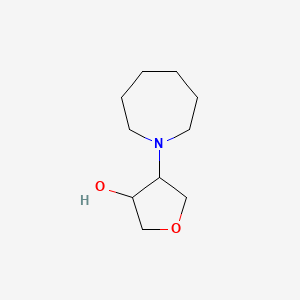
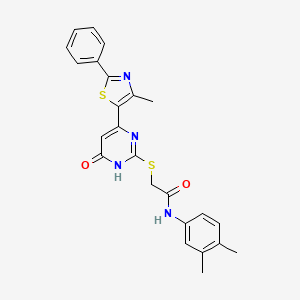
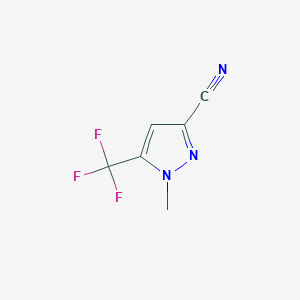
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
